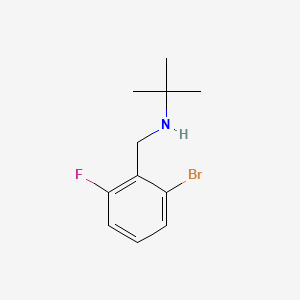

N-t-Butyl 2-bromo-6-fluorobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

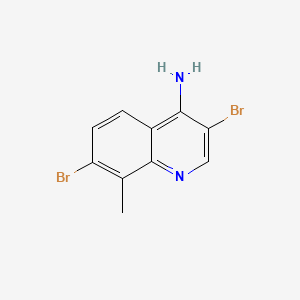

N-t-Butyl 2-bromo-6-fluorobenzylamine is a chemical compound with the CAS Number: 1355247-73-2 . It has a molecular weight of 260.15 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)-2-methyl-2-propanamine . The compound is typically used in research and development .

Molecular Structure Analysis

The InChI code for N-t-Butyl 2-bromo-6-fluorobenzylamine is 1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Applications De Recherche Scientifique

Asymmetric Synthesis

N-t-Butyl 2-bromo-6-fluorobenzylamine has been utilized in the asymmetric synthesis of l-6-[18F]fluorodopa via NCA nucleophilic fluorination. This process involves the 18F-fluorination of commercially available aldehydes followed by alkylation of a Schiff base with a lithium salt in anhydrous THF at low temperatures. The resulting l-amino acid is obtained with significant enantiomeric excess, showcasing the compound's utility in the synthesis of radiochemically pure amino acids for medical imaging applications (Lemaire et al., 1991).

Synthesis of Functionalized Azetidines

Research into the synthesis of 3-functionalized 3-methylazetidines has demonstrated the use of 1-t-Butyl derivatives, including 1-t-Butyl-3-bromo-3-methylazetidines, derived from corresponding N-(2,3-dibromo-2-methylpropylidene)alkylamines. These compounds provide convenient access to various novel azetidine derivatives, further expanding the chemical repertoire for pharmaceutical and synthetic organic chemistry applications (Stankovic et al., 2012).

Fluoro-α-amino Acids Synthesis

The compound has also been used in the versatile synthesis of racemic γ-fluoro-α-amino acids, demonstrating its utility in the alkylation of tert-butyl N-(diphenylmethylene) glycinate with 1-bromo-2-fluoroalkanes. This process yields N-protected amino acid esters, highlighting its application in the production of fluorinated amino acids for research and drug development (Kröger & Haufe, 1997).

Structural and Dynamical Studies

In another study, the effects of ring fluorination on the structural and dynamical properties of flexible molecules like 2-fluorobenzylamine were investigated. This research provides insights into how fluorination affects molecular flexibility and tunneling pathways, which is crucial for understanding the behavior of fluorinated organic compounds in various chemical environments (Calabrese et al., 2013).

Propriétés

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUHDKJYLQABFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=CC=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742781 |

Source

|

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-t-Butyl 2-bromo-6-fluorobenzylamine | |

CAS RN |

1355247-73-2 |

Source

|

| Record name | N-[(2-Bromo-6-fluorophenyl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)